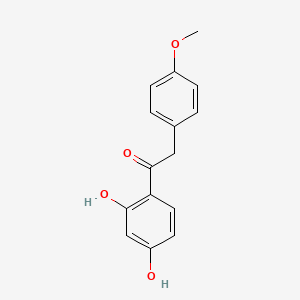








|
REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18](O)=[O:19])=[CH:13][CH:12]=1.C([O-])(=O)C.[Na+]>B(F)(F)F>[OH:2][C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][C:8]=1[C:18](=[O:19])[CH2:17][C:14]1[CH:15]=[CH:16][C:11]([O:10][CH3:9])=[CH:12][CH:13]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
B(F)(F)F
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to give a pale red solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow precipitate
|
|
Type
|
CUSTOM
|
|
Details
|
The solids were removed by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water (200 ml)
|
|
Type
|
WASH
|
|
Details
|
washed with water (200 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Solution was dried over anhyrous magnesium sulphate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated, to a yellow semi-solid
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=CC(=C1)O)C(CC1=CC=C(C=C1)OC)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |